molecular formula C13H19NO3 B2763136 tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate CAS No. 1418113-84-4

tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate

Cat. No. B2763136
CAS RN: 1418113-84-4
M. Wt: 237.299
InChI Key: RVKGEQNCWLODKY-ZDCRXTMVSA-N
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Description

The compound tert-butyl 3-oxo-2-azabicyclo [2.2.1]hept-5-ene-2-carboxylate seems to be related to the compound you’re asking about. It’s a complex organic compound with a bicyclic structure .


Molecular Structure Analysis

The molecular structure of these types of compounds can be quite complex due to their bicyclic nature . The InChI code provided can be used to generate a 3D structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of these types of compounds can vary greatly depending on their exact structure . For example, tert-butyl 3-oxo-2-azabicyclo [2.2.1]hept-5-ene-2-carboxylate is a solid at room temperature .

Scientific Research Applications

Antibiotic Synthesis

Ceftolozane: , a new intravenous fifth-generation cephalosporin antibiotic, owes its existence to the structural modification of FK518. Tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate (Compound 1) plays a crucial role in the synthesis of ceftolozane. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and remarkable efficacy against Pseudomonas aeruginosa and multidrug-resistant strains .

Natural Product Intermediates

Compound 1 also serves as an intermediate in the synthesis of jaspine B , a natural product isolated from various sponges. Jaspine B demonstrates cytotoxic activity against several human carcinoma cell lines. The synthetic route involves seven steps, including esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection .

properties

IUPAC Name

tert-butyl N-[(1S,2S,3R,4R)-3-formyl-2-bicyclo[2.2.1]hept-5-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h4-5,7-11H,6H2,1-3H3,(H,14,16)/t8-,9+,10+,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKGEQNCWLODKY-ZDCRXTMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(C1C=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H]2C[C@@H]([C@H]1C=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate

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